Synthetic Route Specificity: EFTA's Exclusive Role in Ceftazidime vs. Alternative Thiazole Intermediates
Ethyl 2-formamidothiazol-4-acetate is specifically designated as the intermediate for ceftazidime and aztreonam synthesis, whereas its close structural analogs serve different cephalosporin targets . Ethyl 2-aminothiazol-4-acetate (CAS 53266-94-7) is used for cefotiam synthesis, and ethyl 2-acetamidothiazol-4-acetate (CAS 64987-16-2) is not assigned to any major cephalosporin route [1]. This route-specificity stems from the differential reactivity of the N-formamido group compared to the free amine or acetamido groups in downstream acylation and deprotection sequences [2].
| Evidence Dimension | Assigned cephalosporin synthesis route |
|---|---|
| Target Compound Data | Ceftazidime and aztreonam synthesis |
| Comparator Or Baseline | Ethyl 2-aminothiazol-4-acetate (cefotiam synthesis); Ethyl 2-acetamidothiazol-4-acetate (no major cephalosporin route) |
| Quantified Difference | Route divergence: EFTA routes to ceftazidime/aztreonam vs. aminothiazole routes to cefotiam |
| Conditions | Industrial cephalosporin manufacturing processes |
Why This Matters
Procurement of EFTA is mandatory for ceftazidime/aztreonam production; substituting with aminothiazole acetate would lead to incorrect acylation products and failed synthesis.
- [1] Huafang Pharmaceutical. (2019). EFTA Product Specification: Designated for Ceftazidime and Aztreonam Synthesis. View Source
- [2] Hardy, K. D., Harrington, F. P., & Stachulski, A. V. (1984). The chemistry of some 2-aminothiazol-4-ylacetic acid derivatives and the synthesis of derived penicillins. Journal of the Chemical Society, Perkin Transactions 1, 1227-1235. View Source
